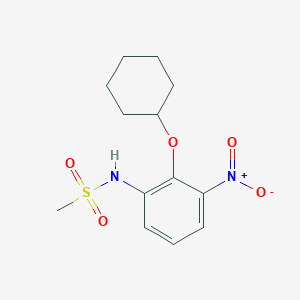
Agn-PC-0mvqjv
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0mvqjv is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is part of a class of materials known for their high reactivity and stability under specific conditions, making them valuable in both research and industrial applications.
Preparation Methods
The synthesis of Agn-PC-0mvqjv involves several methods, including the template method, electrochemical method, wet chemical method, and polyol method . Each method has its own set of reaction conditions and requirements:
Template Method: This method requires a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: This involves the use of an electrochemical cell to deposit the compound onto a substrate.
Wet Chemical Method: This method uses chemical reactions in a liquid medium to produce the compound.
Polyol Method: This involves the reduction of metal precursors in a polyol medium, often resulting in high-purity products.
Chemical Reactions Analysis
Agn-PC-0mvqjv undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxygen, hydrogen, and halogens. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions with oxygen can lead to the formation of oxides, while reduction reactions with hydrogen can produce metallic forms of the compound.
Scientific Research Applications
Agn-PC-0mvqjv has a wide range of applications in scientific research :
Chemistry: It is used as a catalyst in various chemical reactions due to its high reactivity.
Biology: The compound’s unique properties make it useful in biological assays and imaging techniques.
Medicine: this compound is being explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism by which Agn-PC-0mvqjv exerts its effects involves its interaction with molecular targets and pathways . The compound can interact with cellular components, leading to changes in cellular function and activity. For example, in biological systems, it may interact with proteins and enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Agn-PC-0mvqjv can be compared to other similar compounds such as AgN5 and AgN3 . While all these compounds share some common properties, this compound is unique in its specific reactivity and stability under certain conditions. This makes it particularly valuable in applications where these properties are critical.
Similar Compounds
AgN5: Known for its high energy density and potential use in explosive materials.
AgN3: Commonly used in detonators and other explosive devices due to its sensitivity and reactivity.
Properties
CAS No. |
477594-30-2 |
|---|---|
Molecular Formula |
C13H18N2O5S |
Molecular Weight |
314.36 g/mol |
IUPAC Name |
N-(2-cyclohexyloxy-3-nitrophenyl)methanesulfonamide |
InChI |
InChI=1S/C13H18N2O5S/c1-21(18,19)14-11-8-5-9-12(15(16)17)13(11)20-10-6-3-2-4-7-10/h5,8-10,14H,2-4,6-7H2,1H3 |
InChI Key |
YBCBOXOAJAQPQU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


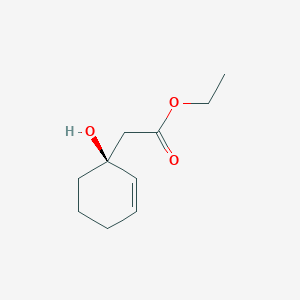
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12571036.png)
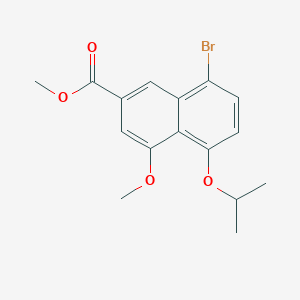
![N-[4,6-Bis(2-acetylanilino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B12571042.png)
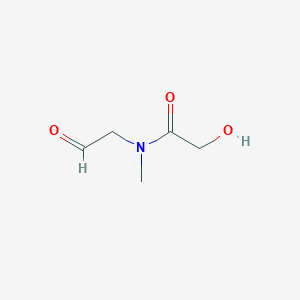
![Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B12571055.png)
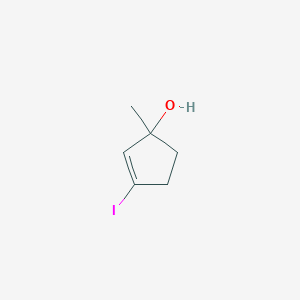
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12571070.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![4,4'-[(4-Fluorophenyl)azanediyl]dibenzaldehyde](/img/structure/B12571081.png)
![N-{Bis[(propan-2-yl)oxy]phosphoryl}-L-histidyl-L-serine](/img/structure/B12571098.png)
![3-[(Heptadec-9-en-1-yl)oxy]propane-1,2-diol](/img/structure/B12571099.png)
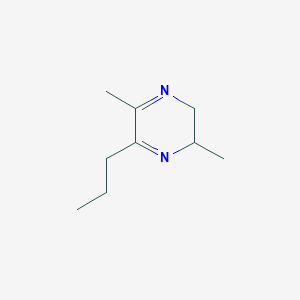
![8-Benzyl-3-phenyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B12571118.png)
